molecular formula C9H9N3O2 B11904302 3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one

3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one

Cat. No.: B11904302
M. Wt: 191.19 g/mol
InChI Key: SDODMIJECQVYQO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that features a naphthyridine core with an aminomethyl group at the 3-position and a hydroxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a naphthyridine derivative is reacted with formaldehyde and a primary or secondary amine. The reaction typically occurs under acidic conditions and at elevated temperatures to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution can introduce various functional groups at the aminomethyl position.

Scientific Research Applications

3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The hydroxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxynaphthalene: This compound has similar hydroxy groups but lacks the aminomethyl group.

    3-Aminomethyl-2-hydroxyquinoline: This compound has a similar structure but with a quinoline core instead of a naphthyridine core.

Uniqueness

3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one is unique due to the presence of both the aminomethyl and hydroxy groups on the naphthyridine core

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-(aminomethyl)-4-hydroxy-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H9N3O2/c10-4-6-7(13)5-2-1-3-11-8(5)12-9(6)14/h1-3H,4,10H2,(H2,11,12,13,14)

InChI Key

SDODMIJECQVYQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2O)CN)N=C1

Origin of Product

United States

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